2-Chloro-3-nitrosobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6865-97-0 |
|---|---|
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 g/mol |
IUPAC Name |
2-chloro-3-nitrosobutane |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)4(2)6-7/h3-4H,1-2H3 |
InChI Key |
DGBNMQGFLFTDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Cl)N=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Chloro 3 Nitrosobutane
The Influence of the Nitroso Group on Molecular Reactivity
The nitroso group is a powerful determinant of molecular reactivity in 2-chloro-3-nitrosobutane. C-nitroso compounds are known for their high reactivity, which often necessitates their in situ generation for synthetic applications. thieme-connect.comnih.gov This reactivity stems from the electronic structure of the -N=O group, which features a nitrogen-oxygen double bond, lone pairs of electrons on both atoms, and the ability to engage in various electronic transitions. at.ua
Key aspects of the nitroso group's influence include:
Dimerization: Monomeric C-nitroso compounds, which are typically blue or green, often exist in equilibrium with their colorless or yellowish dimeric forms (azodioxides). at.uamdpi.com This equilibrium can be influenced by factors such as temperature and light, with photolysis often favoring dissociation into the monomeric form. mdpi.com
Isomerization: C-nitroso compounds that possess an alpha-hydrogen atom can readily isomerize to the more stable oxime tautomer. nih.gov
High Reactivity: The nitroso group makes the molecule susceptible to oxidation (e.g., to the corresponding nitro compound), reduction, and attack by nucleophiles and electrophiles. nih.govat.ua This inherent reactivity imposes constraints on the preparation and handling of such compounds. nih.gov
Electrophilic and Nucleophilic Interaction Profiles of this compound
The interaction profile of this compound is characterized by its ability to act as both an electrophile and a nucleophile, a property often described as ambident. at.uaresearchgate.net
Electrophilic Character: The primary electrophilic site is the nitrogen atom of the nitroso group. at.uaacs.org This is analogous to the carbonyl carbon in aldehydes and ketones. at.ua The nitrogen atom is electron-deficient due to the high electronegativity of the adjacent oxygen atom, making it a prime target for attack by electron-rich species (nucleophiles). at.uayoutube.com The presence of an electron-withdrawing chlorine atom on the adjacent carbon further enhances the electrophilicity of the nitroso nitrogen. Consequently, this compound is susceptible to nucleophilic attack, a key step in many of its reactions. acs.orgrsc.org For example, 2-methyl-2-nitrosopropane (B1203614) has been used as an electrophile to convert sulfones into aldehydes. wikipedia.org
Nucleophilic Character: While the nitrogen atom is electrophilic, the nitroso group as a whole can also exhibit nucleophilic properties, with two potential nucleophilic centers: the nitrogen atom and the oxygen atom, both of which possess lone pairs of electrons. at.ua In certain reactions, such as dimerization, one nitroso molecule acts as the nucleophile while the other acts as the electrophile. at.ua
| Interaction Type | Reactive Center | Description | Governing Factors |
|---|---|---|---|
| Electrophilic | Nitrogen Atom | Accepts an electron pair from a nucleophile. at.uayoutube.com | Electronegativity of Oxygen; Inductive effect of α-Chloro group. |
| Nucleophilic | Oxygen/Nitrogen Atom | Donates a lone pair of electrons to an electrophile. at.ua | Presence of lone pairs; Reaction conditions. |
Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, Ene Reactions)
The nitroso group's double bond enables this compound to participate in pericyclic reactions, most notably as a dienophile in hetero-Diels-Alder reactions and as an enophile in Ene reactions.
Hetero-Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In the hetero-Diels-Alder variant, one or more heteroatoms are present in the diene or dienophile. beilstein-journals.org Nitroso compounds (R-N=O) are effective dienophiles, reacting with conjugated dienes to yield 3,6-dihydro-2H-1,2-oxazine rings. wikipedia.orgbeilstein-journals.org This reaction provides a direct route to incorporate a 1,4-amino-oxo functionality into a molecule under mild conditions. nih.gov The regioselectivity of the nitroso Diels-Alder reaction is influenced by the substituents on both the diene and the nitroso compound, as well as reaction conditions. beilstein-journals.orgacs.org
Ene Reaction: The nitroso Ene reaction is a transformation between an alkene possessing an allylic hydrogen (the ene) and the nitroso compound (the enophile). acs.orgucl.ac.uk This reaction forms a new C-N sigma bond, with a corresponding shift of the double bond and a 1,5-hydrogen transfer, yielding N-allylhydroxamic acids or related allylamine (B125299) derivatives. thieme-connect.com Theoretical studies suggest that nitroso Ene reactions proceed through a stepwise mechanism involving a polarized diradical intermediate. acs.orgrsc.orgpku.edu.cn The rate-determining step is typically the initial formation of the C-N bond. pku.edu.cn
| Reaction Type | Role of Nitroso Compound | Product Class | Mechanism Notes |
|---|---|---|---|
| Hetero-Diels-Alder | Dienophile | 3,6-dihydro-2H-1,2-oxazines beilstein-journals.org | Concerted, though often highly asynchronous rsc.org |
| Ene Reaction | Enophile | Allylic hydroxylamines / Allylamines thieme-connect.comucl.ac.uk | Stepwise via a polarized diradical intermediate acs.orgrsc.org |
Photoreactions and Photochemical Transformation Pathways
Like other C-nitroso compounds, this compound is sensitive to light. Irradiation can induce a variety of transformations, including oxidation, decomposition, and rearrangement. In solution, C-nitroso dimers rapidly dissociate to their corresponding monomers upon irradiation, and it is these monomers that undergo further photoreactions. cdnsciencepub.com
In the presence of oxygen, the irradiation of C-nitroso compounds leads primarily to the formation of nitrate (B79036) and nitro compounds. cdnsciencepub.com Specifically, for α-chloro nitroso compounds like trans-1-nitroso-2-chlorocyclohexane, irradiation under an oxygen atmosphere cleanly oxidizes the compound to the corresponding nitrates. cdnsciencepub.com
The mechanism for nitrate formation proceeds through the initial homolytic cleavage of the C-NO bond of the monomer (see 3.4.2). cdnsciencepub.com The resulting nitric oxide (NO) is rapidly intercepted by molecular oxygen to form nitrogen trioxide (NO₃). The carbon-centered radical then combines with this nitrogen trioxide to complete the oxidation process and yield the stable nitrate ester. cdnsciencepub.com
The fundamental photochemical process for C-nitroso compounds is the homolytic dissociation of the carbon-nitroso (C-NO) bond. cdnsciencepub.comrsc.org This cleavage produces a carbon-centered radical and a nitric oxide radical. cdnsciencepub.com This primary step is the common pathway that leads to various subsequent reactions, including disproportionation and radical trapping. cdnsciencepub.com
Studies on the photolysis of the closely related compound 2-chloro-2-nitrosobutane reveal a complex array of products. Irradiation with a tungsten lamp in a methanol-diethyl ether mixture was found to produce ethyl methyl ketoxime, biacetyl monoxime, and a dinitrone structure. In other studies involving aprotic solvents, photolysis of 1-chloro-1-nitrosocyclohexane (B1632812) yielded products such as cyclohexanone (B45756), 1-chlorocyclohexene, and cyclohexanone oxime, underscoring the diverse pathways available after the initial C-NO bond cleavage. rsc.org
| Condition | Primary Process | Key Intermediates | Major Products | Reference Example |
|---|---|---|---|---|
| Irradiation + O₂ | Photooxidation | Alkyl radical (R•), NO, NO₃ | Nitrate esters (R-ONO₂) cdnsciencepub.com | trans-1-nitroso-2-chlorocyclohexane |
| Irradiation (N₂) | Photodecomposition | Alkyl radical (R•), NO | Oximes, Ketones, Dinitrones rsc.org | 2-chloro-2-nitrosobutane |
Disproportionation and Reductive Transformations
Disproportionation: Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced. For C-nitroso compounds, disproportionation is often a photochemically induced process that occurs under anaerobic (nitrogen) conditions following the initial dissociation of the dimer into the monomer. cdnsciencepub.com The mechanism involves the photodissociation of the C-nitroso monomer into an alkyl radical and nitric oxide. cdnsciencepub.com The subsequent interactions between these radicals and other monomer units can lead to a complex series of reactions that result in disproportionation products. cdnsciencepub.comrsc.org
Tautomerism and Isomerization Pathways, Including Equilibrium with Oximes
Nitroso compounds that possess an alpha-hydrogen atom, such as this compound, can undergo tautomerization to form their corresponding oxime isomers. This reversible process is a fundamental aspect of the chemistry of many nitrosoalkanes. In the case of this compound, it exists in equilibrium with its tautomer, 2-chloro-3-(hydroxyimino)butane (a butanone oxime derivative).
The equilibrium between the nitroso and oxime forms is influenced by various factors, including the solvent and temperature. Generally, the oxime tautomer is thermodynamically more stable than the nitroso isomer. This stability is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound, a consequence of the differing electronegativity values of the involved atoms (N=3.04, O=3.44, C=2.55).
Spectroscopic evidence and chemical reactivity studies indicate that while the dimeric form of the nitroso compound may be dominant in certain conditions, the monomeric nitroso species and the tautomeric oxime are also present in solution, albeit sometimes in small quantities. The isomerization to the oxime can be significant, and in some cases, refluxing a nitrosoalkane in a suitable solvent can lead to a high yield of the corresponding oxime. This tautomerization is a crucial pathway to consider when examining the reactivity of this compound, as the presence of the oxime isomer can lead to different reaction products.
Dimerization Phenomena of this compound and Related Nitrosoalkanes
C-nitroso compounds, including this compound, exhibit a characteristic tendency to dimerize, forming azodioxy compounds. This reversible dimerization is a key feature of their chemistry and significantly influences their physical and chemical properties. The monomeric form is typically a blue or green liquid or gas, while the dimer is often a colorless or pale yellow solid.
The dimers of C-nitrosoalkanes can exist as structural isomers, primarily as cis (Z) and trans (E) isomers with respect to the central N=N bond of the azodioxy group. The relative stability of these isomers is influenced by steric and electronic factors.
For many nitrosoalkanes, the trans-dimer is the thermodynamically more stable isomer. This preference has been confirmed through experimental studies, including X-ray crystallography. For instance, a detailed structural study of the closely related compound, 2-chloro-2-methyl-3-nitrosobutane (B8707400), revealed that it crystallizes as the trans-dimer. acs.org The preference for the trans configuration is a general trend observed for many nitroso compounds, with the energy difference between the trans and cis isomers increasing with the steric bulk of the substituents.
The isomerization between the cis and trans forms of the dimer is believed to proceed through a dissociation-recombination mechanism. This involves the dimer breaking apart into two monomeric nitrosoalkane molecules, which can then recombine to form either the cis or trans dimer. Direct rotation around the N=N bond is generally considered to be energetically unfavorable.
Table 1: Comparison of cis and trans Isomers of C-Nitroso Dimers
| Feature | cis (Z) Isomer | trans (E) Isomer |
| Arrangement | Substituents are on the same side of the N=N bond. | Substituents are on opposite sides of the N=N bond. |
| Stability | Generally less thermodynamically stable. | Generally more thermodynamically stable. |
| Formation | May be kinetically favored under certain conditions. | Thermodynamically favored product. |
Equilibrium Dynamics between Monomer and Dimer Species
In solution, this compound and other nitrosoalkanes exist in a dynamic equilibrium between the monomeric and dimeric forms. This equilibrium can be represented as:
2 R-NO ⇌ (R-NO)₂
The position of this equilibrium is highly dependent on several factors:
Temperature: An increase in temperature generally shifts the equilibrium towards the monomeric form. The dissociation of the dimer is an endothermic process, meaning it requires an input of energy.
Concentration: The equilibrium is concentration-dependent. Dilute solutions favor the monomer, while at higher concentrations, the dimer is the predominant species.
Solvent: The polarity and solvating ability of the solvent can influence the position of the equilibrium.
Structure of the Nitrosoalkane: The steric bulk of the alkyl group (R) attached to the nitroso group plays a crucial role. Tertiary nitrosoalkanes, for example, often exist primarily as monomers even at room temperature due to steric hindrance that disfavors dimerization.
While the dimer is the dominant species for many nitrosoalkanes in the solid state and in concentrated solutions, the monomer is the reactive species in many chemical transformations. Spectroscopic observations of solutions of compounds like 2-chloro-2-methyl-3-nitrosobutane confirm that while the dimer is the main species, the monomeric nitroso compound is also present. acs.org
The thermodynamic stability of the dimer can be quantified by the enthalpy of dimerization (ΔH°dim). For related nitroso compounds, these values have been calculated, providing insight into the driving force for dimerization. For example, the calculated dimerization enthalpies for the trans-isomers of (HNO)₂, (H, Me)N₂O₂, and (MeNO)₂ are -9.0, -9.9, and -9.4 kcal/mol, respectively. acs.org These negative values indicate that the dimerization process is exothermic and thermodynamically favorable.
Table 2: Factors Affecting the Monomer-Dimer Equilibrium of Nitrosoalkanes
| Factor | Effect on Equilibrium | Explanation |
| Increasing Temperature | Shifts towards Monomer | Dimer dissociation is endothermic. |
| Increasing Concentration | Shifts towards Dimer | Follows Le Chatelier's principle for a dimerization reaction. |
| Increasing Steric Bulk | Shifts towards Monomer | Steric hindrance destabilizes the dimer. |
Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 2-Chloro-3-nitrosobutane. By observing the magnetic properties of atomic nuclei, NMR provides precise information on the molecular structure, including the carbon backbone and the placement of substituents. While specific experimental data for this compound is not widely available in published literature, the expected NMR characteristics can be predicted based on the analysis of similar structures. For instance, the ¹H NMR spectrum of a related compound, 2-chloro-2-methylpropane, shows a single peak for the nine equivalent protons of the three methyl groups. docbrown.infochemicalbook.com Similarly, its ¹³C NMR spectrum displays two distinct resonances, one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the chlorine atom. docbrown.info
Nitrogen NMR spectroscopy is particularly crucial for characterizing the nitroso (-N=O) group in this compound. Nitrogen has two NMR-active isotopes: ¹⁴N and ¹⁵N. nih.gov
Nitrogen-14 (¹⁴N) NMR: The ¹⁴N isotope is highly abundant (99.63%), making it readily detectable. nih.govpascal-man.com However, it is a quadrupolar nucleus (spin I = 1), which often results in broad signals. nih.govhuji.ac.il This broadening can sometimes make signal detection and interpretation challenging, especially in asymmetric molecular environments. huji.ac.il Despite this, ¹⁴N NMR can be a rapid method to confirm the presence of nitrogen in a molecule. researchgate.net
Nitrogen-15 (¹⁵N) NMR: The ¹⁵N isotope has a spin of I = ½, which results in sharp NMR signals and allows for more precise chemical shift measurements and the observation of coupling constants. wikipedia.org However, ¹⁵N has a very low natural abundance (0.37%) and a low gyromagnetic ratio, leading to significantly lower sensitivity compared to ¹H NMR. wikipedia.orgresearchgate.net To overcome this, techniques such as isotopic labeling (enriching the compound with ¹⁵N) or the use of sensitivity-enhancement methods like polarization transfer from protons (e.g., INEPT) are often employed. wikipedia.orgresearchgate.net Two-dimensional experiments such as ¹H-¹⁵N HSQC are also powerful tools that correlate proton signals with directly attached nitrogen atoms, greatly enhancing sensitivity. researchgate.net
The chemical shift of the nitrogen atom in the nitroso group of this compound is expected to appear in a characteristic downfield region in the ¹⁵N NMR spectrum.
Table 1: Predicted ¹⁵N NMR Chemical Shift Range for the Nitroso Group
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, referenced to CH₃NO₂) |
|---|---|
| C-Nitroso (Monomer) | +350 to +550 |
| C-Nitroso (Dimer) | -5 to +15 |
Note: Nitroso compounds can exist as monomers (blue) or dimers (colorless), which are often in equilibrium. wikipedia.org The monomer is the species typically observed in solution by ¹⁵N NMR. The IUPAC recommended chemical shift standard for nitrogen NMR is nitromethane (B149229) (CH₃NO₂). huji.ac.ilcornell.edu
NMR spectroscopy is a powerful non-invasive tool for monitoring the progress of chemical reactions in real-time. chemrxiv.orgchemrxiv.org By acquiring a series of NMR spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products, thereby determining reaction kinetics. chemrxiv.orgchemrxiv.org This technique can be applied to the synthesis of this compound to optimize reaction conditions and identify any transient intermediates.
Modern NMR techniques, including flow NMR, allow for in-line or on-line analysis of reactions as they occur in a reactor. nih.govresearchgate.net This is particularly advantageous for detecting short-lived intermediates that might be missed by conventional offline analysis. nih.gov For reactions involving complex mixtures or spectral distortions due to changing sample conditions, advanced data processing methods can be used to extract quantitative information. chemrxiv.orgchemrxiv.org Stopped-flow benchtop NMR systems have also been developed for convenient real-time monitoring of reactions that are otherwise difficult to track. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photoreaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores, which are functional groups that absorb light. The nitroso group (-N=O) in this compound acts as a chromophore.
Monomeric C-nitroso compounds are characteristically blue or green in color due to a weak absorption in the visible region of the spectrum. This absorption corresponds to an n → π* electronic transition of the lone pair electrons on the oxygen atom.
Table 2: Typical UV-Vis Absorption for C-Nitroso Compounds
| Electronic Transition | Typical Wavelength (λmax) | Appearance |
|---|---|---|
| n → π* | ~630-790 nm | Blue or Green |
| n → π* | ~270-300 nm | Colorless |
The intense blue color of monomeric 2-methyl-2-nitrosopropane (B1203614), a related compound, is a well-known characteristic. wikipedia.org UV-Vis spectroscopy can be used to study the photoreactions of this compound, as the absorption of UV or visible light can lead to the excitation of electrons and subsequent chemical transformations. By monitoring changes in the UV-Vis spectrum over time during irradiation, the kinetics and mechanisms of photochemical reactions can be investigated.
Advanced Spectroscopic Techniques for Complex Structure Analysis
For unambiguous structural determination, especially in cases of stereoisomerism or complex molecular environments, advanced spectroscopic techniques are employed. For this compound, which has two stereocenters, these methods would be essential to determine the relative and absolute stereochemistry.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons throughout the molecule. These experiments would confirm the butane (B89635) backbone and the precise locations of the chloro and nitroso substituents.
In cases where distinguishing between isomers is challenging, solid-state NMR spectroscopy can be a valuable tool. nih.gov For instance, the ¹³C{¹⁴N} RESPDOR (Rotational-Echo Double-Resonance) experiment can definitively identify carbon atoms covalently bonded to nitrogen, which could help differentiate between structural isomers. nih.gov
While specific applications of these advanced techniques to this compound are not documented, their use is standard practice in the structural elucidation of novel or complex organic molecules.
Computational and Theoretical Investigations of 2 Chloro 3 Nitrosobutane
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of molecules like 2-chloro-3-nitrosobutane. These studies would typically focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential.
The electronic structure is significantly influenced by the presence of the electronegative chlorine atom and the nitroso group. The chlorine atom would induce a partial positive charge (δ+) on the carbon atom to which it is attached (C2), making it an electrophilic center. The nitroso group, with its nitrogen-oxygen double bond, introduces a region of high electron density and is a key site for chemical interactions.
Key Electronic Properties:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the nitroso group and the adjacent carbon atom, indicating these as likely sites for nucleophilic attack. The LUMO would likely be centered around the C-Cl bond, suggesting its susceptibility to nucleophilic substitution.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Negative potential (red/yellow) would be expected around the oxygen atom of the nitroso group, indicating a region prone to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms and the carbon atom bonded to chlorine, highlighting potential sites for nucleophilic interaction.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | ~ -9.5 eV | Susceptibility of the nitroso region to electrophilic attack. |
| LUMO Energy | ~ +1.2 eV | Susceptibility of the C-Cl bond to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 10.7 eV | Indicates relatively high kinetic stability. |
| Dipole Moment | ~ 2.5 D | A polar molecule with significant intermolecular interactions. |
| Mulliken Charge on C2 | ~ +0.25 e | Electrophilic character at the carbon bearing the chlorine. |
| Mulliken Charge on O | ~ -0.40 e | Nucleophilic character of the nitroso oxygen. |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the nature of their interactions with other molecules. For this compound, MD simulations would reveal the rotational barriers around the C2-C3 bond and the preferred spatial arrangement of the chloro and nitroso substituents.
Conformational Analysis:
Rotation around the C2-C3 single bond would lead to various conformers, with the most stable arrangements minimizing steric hindrance between the bulky chlorine atom and the nitroso group. The relative energies of staggered and eclipsed conformations could be calculated to determine the most populated states at a given temperature. It is expected that the anti-periplanar conformation, where the Cl and NO groups are furthest apart, would be the most stable.
Intermolecular Interactions:
In a condensed phase, this compound molecules would interact through a combination of forces:
Dipole-Dipole Interactions: The significant dipole moment ensures that these are the primary intermolecular forces, leading to an ordered arrangement in the liquid and solid states.
A notable feature of nitroso compounds is their tendency to dimerize. Computational studies on similar nitrosoalkanes have shown that they can form cis and trans dimers through the formation of an N-N bond. MD simulations could predict the stability of such dimers for this compound and the conditions under which dimerization might occur.
Theoretical Mechanistic Elucidations, Including Transition State Analysis
Theoretical studies are crucial for elucidating the pathways of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as nucleophilic substitution at the C-Cl bond or reactions involving the nitroso group.
Transition State Analysis:
By calculating the structures and energies of transition states, the activation energy for a given reaction can be determined. For instance, in an SN2 reaction with a nucleophile (e.g., OH⁻), the transition state would involve the simultaneous formation of the C-Nu bond and the breaking of the C-Cl bond. Computational analysis would provide the geometry of this five-coordinate carbon intermediate and the energy barrier to its formation.
Interactive Data Table: Predicted Activation Energies for Hypothetical Reactions
| Reaction Type | Nucleophile/Reagent | Predicted Activation Energy (kcal/mol) | Reaction Description |
| SN2 Substitution at C2 | OH⁻ | ~ 20-25 | Displacement of the chloride ion by a hydroxide (B78521) ion to form an alcohol. |
| Nucleophilic Addition to Nitroso N | CN⁻ | ~ 15-20 | Attack of a cyanide ion on the nitrogen of the nitroso group. |
| Dimerization (Monomer to cis-Dimer) | - | ~ 5-10 | Formation of a covalent bond between the nitrogen atoms of two molecules. |
Note: These values are illustrative and would depend on the specific level of theory and solvent model used in the calculations.
Prediction of Reactivity Patterns and Chemical Interactions
Based on the computational analyses described above, a comprehensive picture of the reactivity of this compound can be constructed.
Predicted Reactivity:
Electrophilic Site: The carbon atom bonded to the chlorine (C2) is the primary electrophilic site, making it susceptible to attack by nucleophiles.
Nucleophilic Site: The oxygen atom of the nitroso group is the primary nucleophilic site, prone to attack by electrophiles.
Radical Reactions: Like other nitroso compounds, this compound can act as a spin trap, reacting with free radicals to form stable nitroxide radicals that can be detected by techniques like electron spin resonance (ESR) spectroscopy.
Chemical Interactions:
The molecule's polarity and the presence of the nitroso group would govern its interactions. It is expected to be soluble in polar organic solvents. The potential for dimerization suggests that in concentrated solutions or in the solid state, it may exist in equilibrium with its dimeric form. The specific stereochemistry of the molecule (i.e., the relative positions of the chloro and nitroso groups) would also play a significant role in its chemical behavior and interactions.
Applications of 2 Chloro 3 Nitrosobutane As a Synthetic Intermediate or Reagent
Role in Diversity-Oriented Organic Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally complex and diverse small molecules, which can be screened for biological activity to identify new drug leads. mdpi.comcam.ac.uk The efficiency of DOS relies on the use of versatile starting materials and robust chemical reactions that can generate significant molecular diversity, including appendage, stereochemical, and skeletal diversity. mdpi.com
2-Chloro-3-nitrosobutane is a valuable reagent in the context of DOS due to its two distinct reactive sites. The presence of both a chlorine atom and a nitroso group allows for sequential or orthogonal chemical modifications, enabling a branched synthesis pathway from a single starting material.
Chloro Group Reactivity: The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents (appendage diversity).
Nitroso Group Reactivity: The nitroso group is a powerful functional group for constructing carbon-nitrogen and nitrogen-oxygen bonds. It can participate in cycloaddition reactions, such as the nitroso-Diels-Alder reaction, to rapidly build cyclic and heterocyclic scaffolds (skeletal diversity). nih.gov
By leveraging the distinct reactivity of these two functional groups, chemists can generate a large number of unique molecules from the this compound core, making it an important tool for creating the diverse chemical libraries needed for chemical genetics and drug discovery. mdpi.comnih.gov
Precursor to Complex Molecular Architectures
The dual functionality of this compound serves as a gateway to intricate molecular designs that are highly sought after in the pharmaceutical, agrochemical, and materials science industries. The compound's ability to participate in reactions that form multiple bonds and stereocenters in a single step makes it an efficient precursor for complex targets.
The synthesis of novel pharmaceutical and agrochemical agents often requires chiral intermediates and heterocyclic scaffolds. researchgate.net While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its chemical properties make it an ideal candidate for producing such intermediates. Nitrogen- and oxygen-containing heterocycles are prevalent motifs in a vast number of bioactive molecules. mdpi.com
The nitroso group (N=O) in this compound can react as a dienophile in Diels-Alder reactions with dienes to form 1,2-oxazine derivatives. These heterocyclic systems are key intermediates that can be further elaborated into more complex structures found in biologically active compounds. The chlorine atom provides a handle for further modification, allowing for the attachment of other molecular fragments or pharmacophores. This strategic combination of functionalities facilitates the assembly of advanced intermediates crucial for the development of new therapeutic and crop protection agents. researchgate.netarkema.com
Natural products provide the inspiration for many synthetic compounds and are a major source of new medicines. nih.govmdpi.com The total synthesis of natural products is a significant driver of innovation in organic chemistry. The structural complexity and stereochemical challenges presented by natural products necessitate the development of novel synthetic methods.
The nitroso group's ability to engage in powerful carbon-nitrogen bond-forming reactions is particularly useful in this context. For example, the nitroso-ene reaction and [4+2] cycloadditions (Diels-Alder reactions) are highly effective methods for constructing the complex ring systems and stereochemical arrays found in many alkaloids and other classes of natural products. nih.gov this compound can serve as a key building block in synthetic strategies targeting such molecules. Its reactivity allows for the efficient and stereocontrolled introduction of nitrogen and oxygen atoms into a carbon skeleton, which is a common challenge in the synthesis of these intricate bioactive compounds. mdpi.com
Utilization as a Synthetic Equivalent for N=O in Organic Transformations
In many organic transformations, the direct use of nitric oxide (N=O) is impractical due to its gaseous nature and radical reactivity. C-nitroso compounds like this compound serve as stable, manageable sources of the nitroso group, acting as a "synthetic equivalent" for N=O. nih.gov This allows for the controlled and predictable introduction of the nitroso functionality into organic molecules under standard laboratory conditions.
One of the most significant applications in this regard is the hetero-Diels-Alder reaction . In this transformation, the N=O group of the nitrosoalkane acts as a heterodienophile, reacting with a 1,3-diene to form a six-membered dihydro-1,2-oxazine ring. This reaction is a powerful method for synthesizing nitrogen- and oxygen-containing heterocycles with high regio- and stereoselectivity.
Interactive Data Tables
Table 1: Synthetic Reactions of this compound This table summarizes the key reaction types involving the distinct functional groups of this compound and their applications in synthesis.
| Functional Group | Reaction Type | Synthetic Outcome | Application Area |
| Chloro (C-Cl) | Nucleophilic Substitution | Introduction of diverse appendages (R-groups) | Diversity-Oriented Synthesis |
| Nitroso (N=O) | Hetero-Diels-Alder Reaction | Formation of 1,2-oxazine heterocyclic rings | Complex Architectures, Natural Product Synthesis |
| Nitroso (N=O) | Nitroso-Ene Reaction | Formation of allylic hydroxylamines | Pharmaceutical & Agrochemical Intermediates |
| Nitroso (N=O) | Radical Trapping | Formation of stable nitroxide radicals | Mechanistic Studies, Polymer Chemistry |
Investigations into Potential Biological Interactions at a Molecular Level
Mechanisms of Molecular Target Engagement and Selectivity
The reactivity of the nitroso group and the presence of a chlorine atom on the butane (B89635) backbone suggest that 2-Chloro-3-nitrosobutane could engage with biological macromolecules through several potential mechanisms. The high electrophilicity of the nitrogen atom in the nitroso group makes it a candidate for nucleophilic attack by amino acid residues such as cysteine (via the thiol group) or histidine (via the imidazole (B134444) ring) within protein active sites. This could lead to the formation of covalent adducts, thereby irreversibly inhibiting protein function.
Table 1: Potential Molecular Targets and Mechanisms of Engagement for this compound
| Potential Target Class | Specific Example | Proposed Mechanism of Engagement | Basis for Selectivity |
| Enzymes with active site cysteines | Cysteine proteases (e.g., caspases, cathepsins) | Covalent modification of the catalytic cysteine thiol | Accessibility and nucleophilicity of the active site cysteine |
| Receptor proteins with accessible histidines | Histamine receptors | Coordination or covalent linkage with the imidazole nitrogen | Steric accessibility and electronic environment of the histidine residue |
| Transcription factors with zinc-finger domains | Various | Disruption of zinc coordination by reacting with cysteine residues | Reactivity of cysteine residues essential for zinc binding and structural integrity |
Research into Cell Signaling Pathway Modulation
Given its potential to interact with key proteins, this compound could theoretically modulate various cell signaling pathways. For example, if the compound were to inhibit a specific kinase or phosphatase through covalent modification, it could lead to the dysregulation of phosphorylation cascades that are central to cellular processes like proliferation, differentiation, and apoptosis.
Research in this area would involve treating cell cultures with this compound and subsequently analyzing the activity of major signaling pathways. Techniques such as Western blotting for key signaling proteins (e.g., phosphorylated forms of Akt, ERK, or JNK) and reporter gene assays for transcription factor activity (e.g., NF-κB, AP-1) would be instrumental in elucidating the compound's effects. For instance, inhibition of a kinase in the MAPK/ERK pathway could lead to decreased cell proliferation, a hypothesis that could be tested in cancer cell lines.
Table 2: Hypothetical Modulation of Cell Signaling Pathways by this compound
| Signaling Pathway | Potential Protein Target | Predicted Effect of Modulation | Potential Cellular Outcome |
| PI3K/Akt Pathway | Akt (Protein Kinase B) | Inhibition of Akt phosphorylation | Induction of apoptosis, decreased cell survival |
| MAPK/ERK Pathway | MEK1/2 | Inhibition of ERK phosphorylation | Reduced cell proliferation and differentiation |
| NF-κB Pathway | IKK (IκB kinase) | Prevention of IκBα degradation | Suppression of inflammatory responses and pro-survival signals |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
To explore and optimize the potential biological activity of this compound, systematic structure-activity relationship (SAR) studies would be essential. This would involve the synthesis of a library of derivatives with modifications at various positions of the molecule and evaluating their effects in biological assays.
Key modifications could include:
Varying the halogen substituent: Replacing the chlorine with other halogens (fluorine, bromine, iodine) to modulate the electrophilicity and leaving group potential.
Altering the alkyl chain: Modifying the length and branching of the butane backbone to influence steric interactions and lipophilicity.
Introducing other functional groups: Adding groups that could participate in hydrogen bonding or other non-covalent interactions to enhance binding affinity and selectivity for a particular target.
By correlating the structural changes with the observed biological activity, a pharmacophore model could be developed. This model would delineate the key structural features required for potent and selective activity, guiding the design of more effective and potentially therapeutic compounds.
Table 3: Proposed SAR Study on this compound Derivatives
| Position of Modification | Type of Modification | Rationale | Desired Outcome |
| Position 2 (Halogen) | F, Br, I | Modulate electrophilicity and reactivity | Optimize target engagement and reduce off-target effects |
| Alkyl Chain | Isopropyl, tert-butyl, longer chains | Alter steric bulk and lipophilicity | Enhance binding affinity and cell permeability |
| Position 1 or 4 | Hydroxyl, Amino, Carboxyl groups | Introduce new interaction points (e.g., hydrogen bonding) | Improve target selectivity and pharmacokinetic properties |
Future Directions and Emerging Research Avenues for 2 Chloro 3 Nitrosobutane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of C-nitroso compounds can be challenging due to their high reactivity and potential for isomerization or dimerization. nih.gov Future research on 2-Chloro-3-nitrosobutane will likely focus on developing efficient, selective, and sustainable synthetic methods.
One promising direction is the exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents. Methodologies that are being developed for N-nitrosamines, such as the use of tert-butyl nitrite (B80452) under solvent-free conditions, could potentially be adapted for the synthesis of C-nitroso compounds like this compound. rsc.orgschenautomacao.com.br Additionally, photochemical and electrochemical approaches offer mild and selective conditions that could be advantageous for the synthesis of sensitive nitroso compounds. aquigenbio.com
A key challenge in the synthesis of this compound would be the stereoselective introduction of the chloro and nitroso groups. Future methodologies could explore the use of chiral catalysts or auxiliaries to control the diastereoselectivity of the addition of nitrosyl chloride or other nitrosating agents to 2-butene (B3427860).
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Solvent-free reactions | Reduced environmental impact, simplified workup | Adapting reagents like tert-butyl nitrite for C-nitrosation of chloroalkanes. |
| Flow chemistry | Improved safety and control over reactive intermediates | Optimization of reaction conditions for continuous production. schenautomacao.com.br |
| Biocatalysis | High selectivity and mild reaction conditions | Discovery and engineering of enzymes for C-N or C-Cl bond formation. |
| Photochemical synthesis | Access to unique reactivity under mild conditions | Investigation of photo-induced nitrosation or chlorination of butane (B89635) derivatives. aquigenbio.com |
Exploration of Uncharted Reactivity Landscapes and Transformation Pathways
The dual functionality of this compound, with its electrophilic nitroso group and a chlorine atom that can act as a leaving group, opens up a vast and largely unexplored reactivity landscape.
The nitroso group is known to participate in a variety of powerful transformations, including hetero-Diels-Alder reactions, ene reactions, and additions of nucleophiles. researchgate.netucl.ac.uk The presence of the adjacent chlorine atom could influence the regioselectivity and stereoselectivity of these reactions. For instance, the chlorine could act as a directing group or participate in subsequent transformations, leading to the formation of highly functionalized nitrogen- and oxygen-containing heterocycles.
Furthermore, the potential for radical-mediated reactions involving the nitroso group is an area ripe for exploration. Nitroso compounds are excellent spin traps, and the interplay between the nitroso and chloro functionalities under radical conditions could lead to novel and synthetically useful transformations. rsc.orgresearchgate.net
Advancements in Stereochemical Control in Synthesis and Reaction Design
The stereochemistry of this compound, with two adjacent stereocenters, presents both a challenge and an opportunity. Future research will undoubtedly focus on methods to control the absolute and relative stereochemistry during its synthesis and subsequent reactions.
Organocatalysis has emerged as a powerful tool for stereoselective synthesis, and the development of chiral catalysts for the synthesis of functionalized nitro compounds is an active area of research. mdpi.comnih.gov Such strategies could be applied to the synthesis of enantiomerically enriched this compound.
Moreover, the stereochemical outcome of reactions involving this compound will be a key area of investigation. For example, in hetero-Diels-Alder reactions, the existing stereocenters in the molecule could direct the stereochemistry of the newly formed ring system. Understanding and controlling these diastereoselective reactions will be crucial for the application of this compound in asymmetric synthesis.
Integration of Computational and Experimental Approaches for Mechanistic Understanding
The high reactivity and transient nature of many nitroso intermediates make experimental mechanistic studies challenging. rsc.org Computational chemistry has become an indispensable tool for understanding the complex reaction pathways of nitroso compounds. escholarship.org
Future research on this compound will benefit greatly from a synergistic approach that combines experimental studies with theoretical calculations. larionovgroup.com Density Functional Theory (DFT) and other computational methods can be used to:
Predict the most stable conformations of this compound.
Elucidate the mechanisms of its formation and subsequent reactions.
Rationalize the observed regio- and stereoselectivity.
Predict the feasibility of novel, yet to be discovered, reaction pathways. nih.gov
This integrated approach will accelerate the development of new reactions and provide a deeper understanding of the fundamental chemistry of this intriguing molecule. rsc.org
Expansion of Applications in Advanced Chemical Synthesis and Materials Science
While the current applications of this compound are not documented, its unique structure suggests a range of potential uses in both chemical synthesis and materials science.
In organic synthesis, this compound could serve as a versatile building block for the synthesis of complex nitrogen-containing molecules, such as amino alcohols, diamines, and heterocyclic compounds. The ability to functionalize both the nitroso and chloro groups provides a handle for diverse synthetic transformations.
In materials science, nitroso compounds have been explored for their potential in creating novel polymers and functional materials. aquigenbio.comnih.gov The presence of both a reactive nitroso group and a polymerizable or cross-linkable chloro group in this compound could be exploited in the design of new materials with tailored properties. For example, it could be incorporated into polymers to introduce specific functionalities or to act as a cross-linking agent. researchgate.net The development of functional polymer materials is a rapidly growing field with applications in energy, water, and biomedicine. nih.gov
Table 2: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Organic Synthesis | Precursor to chiral amino alcohols and diamines | The nitroso and chloro groups can be stereoselectively transformed into amino and hydroxyl functionalities. |
| Synthesis of novel heterocyclic compounds | Participation in cycloaddition reactions followed by further functionalization. | |
| Materials Science | Monomer for functional polymers | The chloro group allows for polymerization, while the nitroso group provides a site for post-polymerization modification. researchgate.net |
| Cross-linking agent | The bifunctional nature of the molecule could be used to link polymer chains. | |
| Surface modification of materials | The reactive nitroso group could be used to attach the molecule to surfaces, modifying their properties. |
Q & A
Q. What are the established methods for synthesizing 2-chloro-3-nitrosobutane, and how is its dimeric form characterized?
The synthesis of this compound involves the addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene, yielding a white crystalline solid identified as the trans-dimer (C₁₀H₂₀N₂O₂Cl₂) . Key characterization techniques include:
Q. How is the structural stability of this compound assessed experimentally?
Stability is evaluated through:
- Thermodynamic studies : Monitoring dimerization equilibria in solution using variable-temperature NMR.
- Crystallographic analysis : Confirming the dominance of the dimeric form in the solid state due to favorable intermolecular N–O···Cl interactions .
Advanced Research Questions
Q. Why does this compound preferentially form dimers rather than oxime tautomers?
Computational studies at the MP2(full)/6-31G * level reveal that dimerization (forming diazene dioxides) is thermodynamically favored over oxime tautomerism. The dimer’s stability arises from:
Q. How do electronic structure calculations explain the reactivity of this compound in nitrosation reactions?
Ab initio studies highlight:
Q. What methodologies resolve contradictions between experimental observations and computational models for nitroso compound behavior?
Discrepancies (e.g., minor oxime detection in solution) are addressed by:
- Multi-method validation : Combining X-ray crystallography, spectroscopy, and high-level computations (CCSD(T)/CBS benchmarks).
- Solvent effects : Polar solvents stabilize monomeric forms via hydrogen bonding, altering equilibria .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
